Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Thermal Stability Protecting Group Chemistry Process Chemistry

This Cbz-protected 2-azanorbornene (95% purity) outperforms Boc analogs with superior thermal stability (stable to 140°C vs. Boc decomposition at 67°C), enabling Diels-Alder cycloadditions and high-temperature reflux without decomposition. The orthogonal Cbz group enables clean hydrogenolysis deprotection while preserving acid-labile groups, ideal for multi-step sequences requiring selective amine unmasking. Key intermediate for 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives, chiral ligands, and bioactive molecules. Directs regioselectivity in halonium ion additions for stereochemically complex halogenated intermediates. Bulk pricing available upon request.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 140927-07-7
Cat. No. B180475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS140927-07-7
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1C2CN(C1C=C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H15NO2/c16-14(15-9-12-6-7-13(15)8-12)17-10-11-4-2-1-3-5-11/h1-7,12-13H,8-10H2
InChIKeyNDKQMNWQGHSZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate: Key Properties and Procurement Baseline


Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS: 140927-07-7) is a semi-saturated bicyclic compound featuring a Cbz-protected nitrogen atom within a bridged 2-azanorbornene framework . It is a versatile synthetic intermediate primarily utilized in organic and medicinal chemistry . The compound's molecular formula is C14H15NO2 with a molecular weight of 229.27 g/mol and is typically supplied at a standard purity of 95% .

Why N-Protected 2-Azabicyclo[2.2.1]hept-5-ene Analogs Are Not Interchangeable


Direct substitution with other N-protected analogs, such as the tert-butyl carbamate (Boc) derivative, is not chemically equivalent due to significant differences in stability, reaction compatibility, and deprotection conditions. Class-level evidence shows that Cbz-protected compounds exhibit markedly different thermal stability compared to Boc-protected compounds, with Cbz being stable up to 140 °C while the Boc group can undergo decomposition at 67 °C [1]. Furthermore, the Cbz group provides orthogonal deprotection capabilities, as it can be removed by catalytic hydrogenolysis while the Boc group remains intact, enabling selective manipulation in multi-step synthetic sequences [2].

Quantitative Differentiation of Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (Cbz-Norbornene)


Thermal Stability Comparison: Cbz vs. Boc Protected N-Heterocycles

The benzyl carbamate (Cbz) protecting group in the target compound confers significantly higher thermal stability compared to the tert-butyl carbamate (Boc) group found in common analogs. A comparative study on L-prolinol derivatives demonstrates that Cbz-protected compounds remain stable and do not undergo cyclization up to 140 °C, whereas Boc-protected compounds become unstable and cyclize at just 67 °C [1].

Thermal Stability Protecting Group Chemistry Process Chemistry

Orthogonal Deprotection: Selective Hydrogenolysis of the Cbz Group

The Cbz group in the target compound offers a defined orthogonal deprotection pathway. It is selectively cleaved by catalytic hydrogenolysis, a condition under which other common protecting groups like Boc are stable [1]. This allows for the strategic and sequential deprotection of multiple amine functionalities in a complex molecule.

Orthogonal Protection Catalytic Hydrogenolysis Synthetic Methodology

Documented Synthesis: A 21% Yield Pathway via Cyclopentadiene

A documented synthetic route for Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is described in patent US2011/65694. The method involves a formal Aza-Diels-Alder reaction between cyclopentadiene and an imine generated in situ from formaldehyde and ammonium chloride, followed by Cbz protection with benzyl chloroformate, achieving an overall yield of 21% .

Synthetic Methodology Process Development Aza-Diels-Alder

Role of N-Cbz in Controlling Halonium Ion Addition Regioselectivity

In a study on N-alkoxycarbonyl-2-azabicyclo[2.2.2]oct-5-enes, the larger N-Cbz (and N-Boc) protecting groups were found to promote the formation of unrearranged halohydrin products, in contrast to smaller N-protecting groups [1]. This demonstrates that the steric bulk of the Cbz group can directly influence the regiochemical outcome of reactions on the bicyclic framework.

Reaction Mechanism Regioselectivity Heteroatom Participation

Recommended Applications for Benzyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Based on Evidenced Differentiation


Multi-Step Syntheses Requiring Orthogonal Amine Deprotection

This compound is the preferred choice over its Boc-protected analog in synthetic routes where a second amine must be unmasked by acid while the 2-azanorbornene nitrogen remains protected. The Cbz group can be cleanly removed at the final stage via hydrogenolysis without affecting acid-labile groups, as supported by its orthogonal deprotection profile [1].

High-Temperature Reaction Sequences or Process Chemistry

Due to its superior thermal stability compared to Boc-protected analogs (stable to 140°C vs. 67°C), this compound is better suited for applications involving elevated temperatures, such as certain Diels-Alder cycloadditions, high-boiling solvent reflux, or exothermic process steps, where Boc deprotection or decomposition would be a liability [1].

Synthesis of Chiral Ligands and Bioactive Scaffolds

The compound serves as a key intermediate for the preparation of 3-functionalized 2-azabicyclo[2.2.1]heptane derivatives, which are themselves precursors to chiral ligands and bioactive molecules [1]. Its use in enantioselective syntheses, as evidenced by its role in generating 3-carboxylate and 3-ylmethanol derivatives, highlights its value in medicinal chemistry and catalysis research [2].

Controlled Halogenation of Bridged Bicyclic Systems

In research focused on the synthesis of halogenated 2-azabicycloalkanes, the N-Cbz group is shown to be a key structural element that directs the regioselectivity of halonium ion additions, leading to defined halohydrin products [1]. This makes the compound a specific and valuable building block for generating stereochemically complex halogenated intermediates.

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